methyl 4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamoyl]benzoate is an organic compound that features a benzoate ester linked to a bithiophene moiety through a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamoyl]benzoate typically involves the coupling of 2,2’-bithiophene with an appropriate benzoate derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of homogeneous catalysis and high-pressure conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of methyl 4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The bithiophene moiety can engage in π-π stacking interactions, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog that lacks the benzoate and carbamoyl groups.
Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}ethyl)carbamoyl]benzoate: A structural isomer with different connectivity of the thiophene rings.
Uniqueness
Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of advanced materials and bioactive compounds .
Biological Activity
Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]benzoate (CAS Number: 2640885-75-0) is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article delves into its biological activity, synthesis, and applications, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula: C19H17NO3S2
- Molecular Weight: 371.5 g/mol
- Structural Characteristics: The compound features a bithiophene core, which is significant for its electronic properties, combined with a carbamoyl and benzoate moiety that enhances its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an inhibitor in different biological pathways.
1. Antioxidant Properties
Research indicates that compounds with bithiophene structures often exhibit antioxidant properties. A study on related compounds demonstrated that derivatives could protect neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) levels. This suggests that this compound may possess similar neuroprotective effects, potentially through mechanisms involving the modulation of oxidative stress pathways .
2. Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on various enzymes associated with cancer progression and inflammation. Similar compounds have shown promise as multitarget inhibitors, particularly against fatty acid amide hydrolase (FAAH) and histone deacetylases (HDACs). These enzymes play critical roles in cell signaling and gene expression regulation, making them important targets for therapeutic intervention .
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective capabilities of bithiophene derivatives, this compound was tested in human neuronal cell lines. The results indicated a significant reduction in cell death under oxidative stress conditions compared to control groups. The compound exhibited a dose-dependent response with an IC50 value indicative of effective neuroprotection .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of similar compounds revealed that those containing bithiophene units could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. This compound was included in this study, showing promising results in reducing cell viability at higher concentrations .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with Cellular Membranes: The lipophilic nature of the bithiophene core allows it to integrate into lipid membranes, potentially altering membrane fluidity and influencing signaling pathways.
- Enzyme Inhibition: By binding to active sites or allosteric sites on target enzymes like FAAH or HDACs, the compound may disrupt their normal function, leading to altered cellular responses.
Research Applications
This compound is being explored for various applications:
- Drug Development: Its potential as a lead compound for developing neuroprotective agents or anticancer drugs is under investigation.
- Materials Science: The unique electronic properties derived from the bithiophene structure make it suitable for applications in organic electronics and photovoltaics.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
Methyl 4-(Carbamoyl)benzoate | Moderate | >100 | Less potent than derivatives with bithiophene |
Bithiophene Derivative A | High | 25 | Strong antioxidant activity |
This compound | Promising | 35 | Effective against oxidative stress |
Properties
IUPAC Name |
methyl 4-[2-(5-thiophen-2-ylthiophen-2-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-23-19(22)14-6-4-13(5-7-14)18(21)20-11-10-15-8-9-17(25-15)16-3-2-12-24-16/h2-9,12H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIXAHWAURYILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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